Cas no 103886-92-6 (Phenol, 2-[(E)-(phenylimino)methyl]-)

Phenol, 2-[(E)-(phenylimino)methyl]- structure
103886-92-6 structure
Product name:Phenol, 2-[(E)-(phenylimino)methyl]-
CAS No:103886-92-6
MF:C13H11NO
MW:197.23254
CID:1147072
PubChem ID:136621

Phenol, 2-[(E)-(phenylimino)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-[(E)-(phenylimino)methyl]-
    • (E)-2-((phenylimino)methyl)phenol
    • 2-(phenyliminomethyl)phenol
    • salicylalaniline
    • NSC-14880
    • D92243
    • SCHEMBL347861
    • GBR-11840
    • 779-84-0
    • N-Salicylalaniline
    • O-Cresol, .alpha.-phenyl imino-
    • DTXSID001203180
    • CHEMBL205927
    • 2-[(E)-N-Phenylcarboximidoyl]phenol
    • 31519-65-0
    • (6E)-6-[(Phenylamino)methylene]-2,4-cyclohexadien-1-one
    • Phenol, 2-((phenylimino)methyl)-
    • CS-0085921
    • NSC 68443
    • Phenol, 2-[(phenylimino)methyl]-
    • 2-Hydroxybenzaldehyde N-phenylimine
    • 2-Hydroxybenzylideneaniline
    • SCHEMBL12809869
    • QIYHCQVVYSSDTI-GXDHUFHOSA-N
    • beta-2-Salicylideneaniline
    • STK825387
    • AKOS002662755
    • 2-[(Phenylimino)methyl]phenol #
    • AKOS004906517
    • SCHEMBL13325913
    • SY049501
    • N-(2-Hydroxybenzylidene)aniline
    • 2-[(E)-(Phenylimino)methyl]phenol
    • o-Hydroxy benzylidene aniline
    • 2-[(phenylimino)methyl]phenol
    • NSC-68443
    • 2-((phenylimino)methyl)phenol
    • N-(o-hydroxybenzylidene)aniline
    • 6-(anilinomethylidene)cyclohexa-2,4-dien-1-one
    • VS-13411
    • NSC14880
    • MFCD00020066
    • Salicylideneaniline, 97%
    • BDBM50185241
    • .alpha.-(Phenylimino)-ortho-cresol
    • DTXSID50870775
    • DB-255832
    • 2-hydroxybenzalaniline
    • NSC 14880
    • BBL036310
    • Salicylidene aniline
    • NSC68443
    • 103886-92-6
    • N-Salicylideneaniline
    • Salicylideneaniline
    • MDL: MFCD00020066
    • Inchi: InChI=1S/C13H11NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h1-10,15H/b14-10+
    • InChI Key: QIYHCQVVYSSDTI-GXDHUFHOSA-N
    • SMILES: C1=CC=C(C=C1)/N=C/C2=CC=CC=C2O

Computed Properties

  • Exact Mass: 197.08413
  • Monoisotopic Mass: 197.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • PSA: 32.59

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.